molecular formula C6H2F4IN B1408086 3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine CAS No. 1227561-49-0

3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine

Cat. No. B1408086
CAS RN: 1227561-49-0
M. Wt: 290.98 g/mol
InChI Key: KNYGKEWYHURHQI-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine is an important organic compound with various synthetic and research applications. It is a fluorinated pyridine derivative, readily synthesized by a variety of methods and with a wide range of reactivity. This compound has been studied extensively as a building block for the synthesis of other compounds, and is also of interest in a range of scientific research applications.

Scientific Research Applications

3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine has a wide range of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. In addition, this compound has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-fluoro-2-iodo-4-(trifluoromethyl)pyridine is not fully understood. However, it is believed to act as a Lewis acid, forming a complex with a nucleophile and undergoing a series of reactions. It has also been suggested that the compound can act as a catalyst for the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-2-iodo-4-(trifluoromethyl)pyridine have not been studied in detail. However, it is known that this compound is non-toxic and does not cause any adverse effects when used in laboratory experiments. It has also been reported that this compound has low oral bioavailability and is rapidly metabolized in the body.

Advantages and Limitations for Lab Experiments

3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms. It is also non-toxic and has low oral bioavailability. However, this compound is not very stable and can be easily degraded by light and heat. In addition, it is not very soluble in water and has a low solubility in organic solvents.

Future Directions

The potential future directions for 3-fluoro-2-iodo-4-(trifluoromethyl)pyridine are numerous. One potential direction is the development of new synthesis methods for this compound. In addition, this compound could be used to develop new pharmaceuticals, agrochemicals, and dyes. It could also be studied for its potential applications in biochemistry, pharmacology, and medicinal chemistry. Finally, this compound could be used as a catalyst for the formation of carbon-carbon bonds.

properties

IUPAC Name

3-fluoro-2-iodo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGKEWYHURHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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